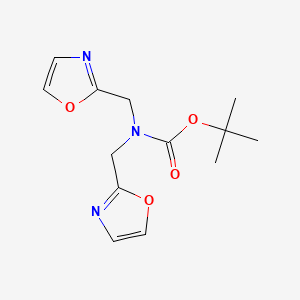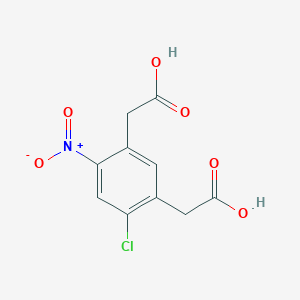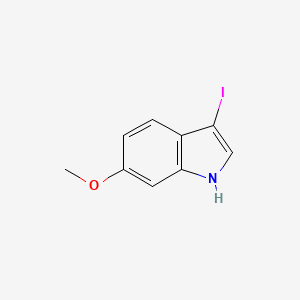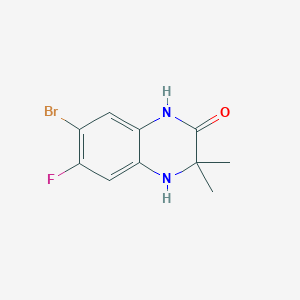![molecular formula C18H18O3 B11845494 1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one CAS No. 115898-73-2](/img/structure/B11845494.png)
1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone is a complex organic compound that features a unique structure combining an indane moiety with a methoxyphenyl group
Métodos De Preparación
The synthesis of 1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1H-indene and 4-methoxyphenol.
Reaction Conditions: The indene derivative is first converted to its corresponding halide, which then undergoes a nucleophilic substitution reaction with 4-methoxyphenol in the presence of a base such as potassium carbonate.
Final Step: The resulting intermediate is then subjected to Friedel-Crafts acylation using ethanoyl chloride and a Lewis acid catalyst like aluminum chloride to yield the final product
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone can be compared with other similar compounds such as:
1-(2,3-Dihydro-1H-inden-2-yl)propan-1-one: This compound shares the indane moiety but differs in the substituents attached to the phenyl ring.
2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride: This compound features an amine group instead of the ethanone moiety
The uniqueness of 1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
115898-73-2 |
|---|---|
Fórmula molecular |
C18H18O3 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
1-[3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxyphenyl]ethanone |
InChI |
InChI=1S/C18H18O3/c1-12(19)13-7-8-17(20-2)18(11-13)21-16-9-14-5-3-4-6-15(14)10-16/h3-8,11,16H,9-10H2,1-2H3 |
Clave InChI |
YDTATDYYXUTOEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)OC)OC2CC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11845453.png)



![4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)-](/img/structure/B11845482.png)
![Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)-](/img/structure/B11845488.png)
![2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]-](/img/structure/B11845489.png)

